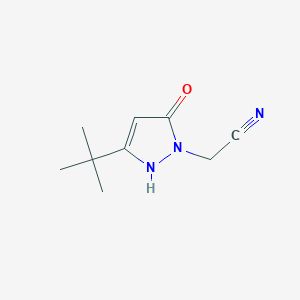

2-(3-(叔丁基)-5-羟基-1H-吡唑-1-基)乙腈

描述

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the number and type of atoms in the molecule, their connectivity, and their spatial arrangement .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic substitution, and redox reactions . The specific reactions would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques. These properties are influenced by the compound’s molecular structure .科学研究应用

荧光传感和配体性质

- 荧光传感:已经研究了与该化合物相关的某些基于羟基吡唑的配体作为荧光传感器的能力。这些配体可以与 Zn(II) 离子配位,在它们的激射光谱中显示出大的斯托克斯位移。特别是,一种配体表现出独特的双重发射,表明其可用作 Zn(II) 离子的比率荧光传感器 (Formica 等人,2018 年)。

有机合成和杂环形成

氮杂环前体:一项研究表明,(叔丁基-NNO-偶氮氧基)乙腈可用作合成各种氮杂环的有用前体。该化合物可以通过将肟基团一步还原为亚甲基单元的新方法获得,为四唑环构建提供了一条新途径 (Klenov 等人,2016 年)。

吡唑保护基:已经研究了叔丁基-3-甲基-1H-吡唑-5-胺在吡唑化学中作为保护基的作用,简化了制备过程,并提高了有机合成中的安全性和废物处理方法 (Pollock 和 Cole,2014 年)。

材料科学和聚合

- 共聚催化剂:源自吡唑基化合物的锌 (II) 羧酸盐配合物,包括该化合物的衍生物,已被探索作为 CO2 和环己烯氧化物共聚的催化剂。这些配合物在温和条件下表现出有效的催化活性,有助于开发对环境友好的聚合工艺 (Matiwane 等人,2020 年)。

超分子化学

- 包合物形成:对与目标化合物在结构上相关的四氨基硫代杯[n]芳烃的研究揭示了对小有机分子的独特包合行为。这突出了该化合物在创建具有特定主体-客体相互作用的新型超分子结构方面的潜力 (Morohashi 等人,2013 年)。

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with tert-butyl groups have been shown to undergo hydroxylation reactions . This process involves the use of a highly electrophilic catalyst that activates hydrogen peroxide to generate a powerful manganese-oxo species that effectively oxidizes tert-butyl C H bonds . This could potentially be a part of the interaction of 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile with its targets.

Biochemical Pathways

It’s worth noting that acetonitrile, a component of the compound, can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . This suggests that 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile could potentially participate in a variety of organic reactions, affecting various biochemical pathways.

Result of Action

Compounds with similar structures, such as phenolic antioxidants like tert-butylhydroquinone (tbhq), have been shown to suppress processes that lead to neuroinflammation and oxidative stress . This suggests that 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile could potentially have similar effects.

Action Environment

The action, efficacy, and stability of 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile can be influenced by various environmental factors. For instance, the presence of a strong hydrogen bond donor solvent can enhance the catalytic activity of certain compounds . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other substances in the environment .

安全和危害

未来方向

属性

IUPAC Name |

2-(5-tert-butyl-3-oxo-1H-pyrazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-9(2,3)7-6-8(13)12(11-7)5-4-10/h6,11H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHELDUSVFHWWFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)N(N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

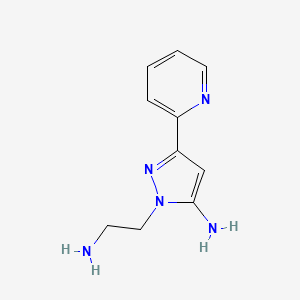

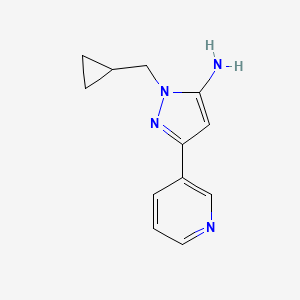

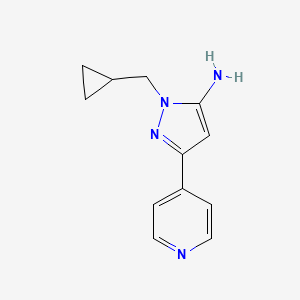

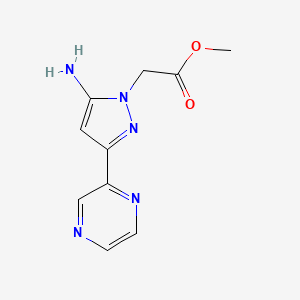

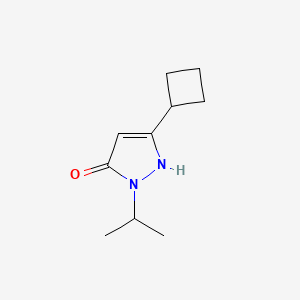

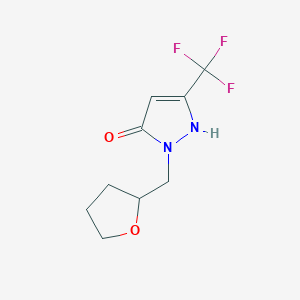

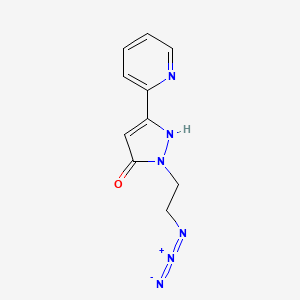

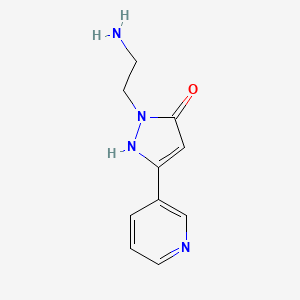

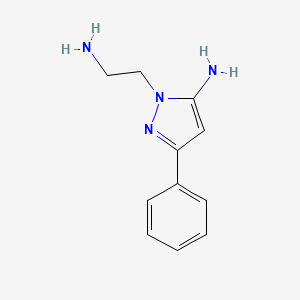

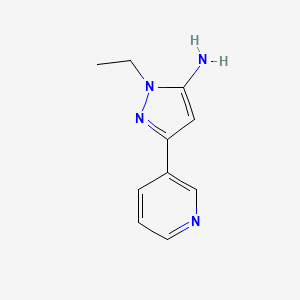

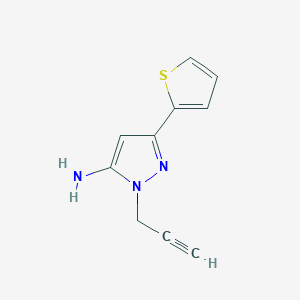

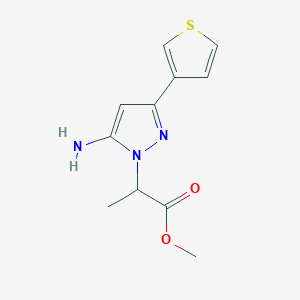

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。